2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid is a synthetic amino acid derivative featuring a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a hydroxyl group at the β-position (C3), and a phenyl substituent at the γ-position (C4) of the butanoic acid backbone. This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal via piperidine . Its stereochemical configuration (commonly S or R) and functional groups influence its reactivity, solubility, and applications in medicinal chemistry .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-22(14-16-8-2-1-3-9-16)23(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRDMWEWHYRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used as coupling agents in peptide synthesis, suggesting that they may interact with amino acids or proteins.
Mode of Action
It’s known that similar compounds are used in peptide synthesis, indicating that they may facilitate the formation of peptide bonds between amino acids.
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in protein synthesis and related metabolic pathways.
Result of Action
If the compound is involved in peptide synthesis as suggested, it may influence protein structure and function, potentially affecting a wide range of cellular processes.
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid, also known as Fmoc-Amino Acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 150114-97-9
The biological activity of this compound is primarily attributed to its role as an amino acid derivative that can influence protein synthesis and cellular signaling pathways. The following mechanisms have been identified:
- E3 Ligase Recruitment : The compound has been shown to act as a ligand for E3 ligases, which are crucial for ubiquitin-mediated protein degradation. This interaction can modulate the levels of specific proteins within cells, influencing various cellular processes including apoptosis and cell cycle regulation .
- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and growth inhibition in cancer cells .
Biological Activity Overview
The biological activities of this compound have been explored in various studies:
| Activity | Effect | Reference |
|---|---|---|
| E3 Ligase Inhibition | Modulates protein degradation pathways | |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Metabolic Regulation | Alters metabolic enzyme activity |
Case Study 1: Cancer Cell Line Studies
In a study examining the effects of this compound on breast cancer cell lines, it was found that treatment with varying concentrations led to a significant decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with specific metabolic enzymes. It demonstrated that the compound effectively inhibited the activity of key enzymes involved in glycolysis, leading to reduced energy production in treated cells. This suggests potential applications in targeting metabolic pathways in cancer therapy .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with key analogs, emphasizing structural variations and their implications:
Q & A
Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective group for the amino moiety during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., piperidine), enabling iterative coupling of amino acids. The Fmoc group’s hydrophobicity also aids in purification via reversed-phase HPLC .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A typical synthesis involves:
Amino acid backbone assembly : Starting with 4-phenylbutanoic acid derivatives, followed by hydroxylation at the β-position.
Fmoc protection : Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (e.g., NaHCO₃/DMF).
Purification : Chromatography (e.g., silica gel or preparative HPLC) to isolate enantiopure forms, confirmed via NMR and mass spectrometry .
Q. How does the hydroxyl group at the β-position affect the compound’s reactivity?
The β-hydroxyl group introduces stereochemical complexity and hydrogen-bonding capacity, influencing:
- Coupling efficiency : Steric hindrance may reduce reaction rates in peptide elongation.
- Solubility : Enhanced polarity in aprotic solvents (e.g., DMF) compared to non-hydroxylated analogs.
- Stability : Susceptibility to oxidation requires inert atmospheres during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Discrepancies often arise from:
- Stereochemical variations : Compare (R)- vs. (S)-configured isomers using chiral HPLC and circular dichroism.
- Fluorination patterns : Analog studies (e.g., 3,5-difluorophenyl vs. 4-tert-butylphenyl substitutions) reveal steric/electronic effects on target binding .
- Assay conditions : Standardize cell-based vs. biochemical assays (e.g., SPR vs. fluorescence polarization) to isolate confounding factors .
Q. What strategies optimize the synthesis yield of enantiopure forms?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves enantiomeric excess (ee > 98%) .
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during hydroxylation.
- In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor coupling efficiency .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Map interactions with biological targets (e.g., chemokine receptors) using Schrödinger Suite or AutoDock.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with IC₅₀ values .
- MD simulations : Predict conformational stability in aqueous vs. lipid bilayer environments .
Q. What precautions are critical when handling this compound, given conflicting safety data?
- Hazard mitigation : Despite incomplete ecotoxicological data, assume acute toxicity (GHS Category 4; H302, H315) and use PPE (gloves, goggles, fume hoods).
- Contradiction resolution : Cross-reference safety sheets (e.g., Indagoo vs. Key Organics) and prioritize conservative measures (e.g., avoid inhalation/ingestion) .
Q. How does this compound compare to structurally similar Fmoc-protected amino acids in drug discovery?
Q. What analytical techniques validate the compound’s purity and stereochemistry?
- HPLC-MS : Quantify impurities (< 0.5%) and confirm molecular weight.
- NMR (¹H/¹³C) : Assign stereocenters using NOESY/ROESY for spatial proximity analysis.
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Methodological Notes
- Stereochemical challenges : Use Marfey’s reagent or chiral derivatization to distinguish enantiomers.
- Data reproducibility : Archive synthetic protocols (e.g., solvent ratios, temperature gradients) in electronic lab notebooks.
- Collaborative frameworks : Share structural data via PubChem or ChEMBL to benchmark against analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
